molecular formula C21H21I2Sb B14269047 Tribenzyl(diiodo)-lambda~5~-stibane CAS No. 138123-21-4

Tribenzyl(diiodo)-lambda~5~-stibane

Cat. No.: B14269047
CAS No.: 138123-21-4
M. Wt: 649.0 g/mol
InChI Key: AHDZVFYVYJOIOG-UHFFFAOYSA-L
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Description

Tribenzyl(diiodo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three benzyl groups and two iodine atoms attached to a central antimony atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl iodide in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced to lower oxidation state antimony compounds.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halide ions or organometallic reagents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tribenzyl(diiodo)-lambda~5~-stibane has several scientific research applications:

    Medicine: Investigated for its potential use in anticancer and antimicrobial treatments.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which tribenzyl(diiodo)-lambda~5~-stibane exerts its effects involves the interaction of the antimony center with various molecular targets. The antimony atom can form coordination complexes with biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tribenzyl(dichloro)-lambda~5~-stibane: Similar structure but with chlorine atoms instead of iodine.

    Tribenzyl(dibromo)-lambda~5~-stibane: Similar structure but with bromine atoms instead of iodine.

    Tribenzyl(difluoro)-lambda~5~-stibane: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

Tribenzyl(diiodo)-lambda~5~-stibane is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro counterparts

Properties

CAS No.

138123-21-4

Molecular Formula

C21H21I2Sb

Molecular Weight

649.0 g/mol

IUPAC Name

tribenzyl(diiodo)-λ5-stibane

InChI

InChI=1S/3C7H7.2HI.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2

InChI Key

AHDZVFYVYJOIOG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(I)I

Origin of Product

United States

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